N-benzyl-1H-1,2,3-benzotriazole-5-carboxamide
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Overview
Description
N-benzyl-1H-1,2,3-benzotriazole-5-carboxamide is a compound belonging to the benzotriazole family, which is known for its versatile applications in various fields such as chemistry, biology, and industry. Benzotriazole derivatives are recognized for their unique physicochemical properties, including excellent leaving group ability, electron-donating or electron-withdrawing character, and stabilization of negative charges and radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1H-1,2,3-benzotriazole-5-carboxamide typically involves the reaction of benzotriazole with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures . The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of benzotriazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1H-1,2,3-benzotriazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted benzotriazole derivatives with various functional groups .
Scientific Research Applications
N-benzyl-1H-1,2,3-benzotriazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized as a corrosion inhibitor and in the formulation of various industrial products
Mechanism of Action
The mechanism of action of N-benzyl-1H-1,2,3-benzotriazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby interfering with the enzyme’s function. Additionally, it can interact with cellular pathways involved in oxidative stress and apoptosis, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-1H-1,2,3-benzotriazole: Similar structure but lacks the carboxamide group.
N-benzyl-1H-benzotriazole-1-carbothioamide: Contains a carbothioamide group instead of a carboxamide group.
Uniqueness
N-benzyl-1H-1,2,3-benzotriazole-5-carboxamide is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the carboxamide group enhances its ability to form hydrogen bonds and interact with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H12N4O |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-benzyl-2H-benzotriazole-5-carboxamide |
InChI |
InChI=1S/C14H12N4O/c19-14(15-9-10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-18-16-12/h1-8H,9H2,(H,15,19)(H,16,17,18) |
InChI Key |
LMEZUNCOXQJPMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=NNN=C3C=C2 |
Origin of Product |
United States |
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